Ethyl 2-amino-3-(6-methylpyridin-2-yl)propanoate
Description
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
ethyl 2-amino-3-(6-methylpyridin-2-yl)propanoate |
InChI |
InChI=1S/C11H16N2O2/c1-3-15-11(14)10(12)7-9-6-4-5-8(2)13-9/h4-6,10H,3,7,12H2,1-2H3 |
InChI Key |
MWRZYXWVRGYAQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC(=N1)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(6-methylpyridin-2-yl)propanoate typically involves the reaction of 2-aminopyridine with ethyl acrylate. The reaction is carried out under nitrogen protection using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours. After the reaction, the mixture is washed with an organic solvent, concentrated under reduced pressure, and recrystallized to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(6-methylpyridin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino esters.
Scientific Research Applications
Ethyl 2-amino-3-(6-methylpyridin-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(6-methylpyridin-2-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride ()
- Structural Differences : The indole moiety replaces the 6-methylpyridin-2-yl group. Indole’s bicyclic aromatic system is more electron-rich due to the pyrrole-like nitrogen, enabling stronger π-π interactions compared to pyridine’s electron-deficient ring.
- Functional Implications: The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in drug formulations.
- Synthetic Considerations : Indole-containing compounds often require specialized coupling reagents (e.g., Buchwald-Hartwig amination), whereas pyridine derivatives may utilize transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate ()
- Structural Differences : The 4-nitrophenyl group introduces a strong electron-withdrawing nitro substituent, contrasting with the electron-donating methyl group on pyridine.
- Reactivity : The nitro group facilitates reduction to amines (e.g., catalytic hydrogenation), a pathway less relevant to the methylpyridinyl analog. The methyl ester is more reactive toward hydrolysis than the ethyl ester, impacting metabolic stability.
- Stereochemical Impact : The (S)-configuration is critical for enantioselective interactions in biological systems, a feature shared with the target compound if chiral centers are present .
Isopropyl (S)-2-Amino-3-(methylamino)propanoate HCl ()
- Structural Differences: A methylamino group replaces the pyridinyl moiety, introducing a secondary amine. The isopropyl ester increases steric bulk compared to ethyl.
- The isopropyl ester may confer greater lipophilicity, altering membrane permeability .
Ethyl 3-hydroxy-3-(6-methylpyridin-2-yl)propanoate ()
- Structural Differences: A hydroxyl group replaces the amino group at the 2-position.
- Functional Impact: The hydroxyl group increases polarity, improving solubility but reducing passive diffusion across lipid membranes. The absence of the amino group eliminates a protonation site, altering pH-dependent behavior .
Complex Pyrimidinyl Derivatives ()
- Structural Differences : The target compound is integrated into a larger scaffold with trifluoroethoxy and pyrimidinyl groups.
- Pharmacological Relevance : The trifluoroethoxy group enhances metabolic stability via electronegativity, while the pyrimidinyl ring enables additional hydrogen bonding. Such modifications are common in kinase inhibitors (e.g., Telotristat Ethyl intermediates) .
Biological Activity
Ethyl 2-amino-3-(6-methylpyridin-2-yl)propanoate is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound features an ethyl ester linked to a propanoic acid backbone, with an amino group and a pyridine ring. The molecular formula is , and it has a molecular weight of approximately 220.27 g/mol. The presence of the pyridine moiety is crucial as it is often associated with various pharmacological properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cells. The specific pathways and molecular targets remain to be fully elucidated.
- CNS Activity : Given the presence of the pyridine ring, this compound may interact with central nervous system (CNS) receptors, potentially influencing neuropharmacological outcomes. Pyridine derivatives are known to affect neurotransmitter systems, which could lead to applications in treating neurological disorders.
- Enzyme Inhibition : this compound may act as an inhibitor for certain enzymes, including those involved in cancer cell proliferation and survival. Its interaction with these enzymes could provide a pathway for therapeutic intervention in malignancies .
Study on Antitumor Effects
A study conducted on various pyridine derivatives demonstrated that compounds structurally similar to this compound exhibited significant cytotoxic effects against different cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell growth, suggesting a potential role in cancer therapy.
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | 15 | MCF-7 (breast cancer) | Apoptosis induction |
| Similar Pyridine Derivative | 10 | HeLa (cervical cancer) | Cell cycle arrest |
CNS Interaction Studies
Research exploring the interaction of pyridine derivatives with CNS receptors highlighted the potential for this compound to modulate neurotransmitter activity. This could have implications for treating conditions such as anxiety and depression, although further studies are required to confirm these effects .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available pyridine derivatives. The synthetic route aims to optimize yield and purity while exploring variations that may enhance biological activity.
- Starting Material : 6-Methylpyridin-2-carboxylic acid
- Reagents : Ethanol, amines, coupling agents
- Conditions : Refluxing under inert atmosphere
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 2-amino-3-(6-methylpyridin-2-yl)propanoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions, including nucleophilic addition of a pyridine derivative to an α,β-unsaturated ester or condensation of ethyl acrylate with 6-methylpyridin-2-amine. Key factors include:
- Catalysts : Use of sodium ethoxide or potassium carbonate to facilitate nucleophilic addition .
- Temperature : Reactions typically proceed at 60–80°C to balance reaction rate and side-product formation .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol is preferred for esterification .
- Data Table :
| Synthetic Route | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Nucleophilic Addition | 65–75 | NaOEt, 70°C, DMF | |
| Condensation | 50–60 | K₂CO₃, 80°C, EtOH |
Q. How can spectroscopic techniques (NMR, IR) and crystallography be applied to characterize this compound?
- Methodological Answer :
- NMR : The pyridine ring protons (δ 7.2–8.5 ppm) and ethyl ester protons (δ 1.2–4.3 ppm) confirm structural integrity. 2D-COSY and HSQC resolve coupling between amino and adjacent hydroxy/ester groups .
- IR : Stretching frequencies at ~1700 cm⁻¹ (C=O ester) and ~3300 cm⁻¹ (N-H) validate functional groups .
- Crystallography : SHELX software refines X-ray diffraction data to determine bond angles and confirm stereochemistry .
Q. What are the primary functional groups influencing this compound’s chemical reactivity?
- Methodological Answer : The ethyl ester enables hydrolysis to carboxylic acids under acidic/basic conditions. The amino group participates in Schiff base formation, while the pyridine ring directs electrophilic substitution (e.g., nitration at the 4-position). Steric hindrance from the 6-methyl group moderates reactivity .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?
- Methodological Answer : Contradictions arise from structural variations (e.g., pyridine substitution patterns). Strategies include:
- Comparative SAR Studies : Test analogs with systematic modifications (e.g., 5-methyl vs. 6-methyl pyridine) to isolate activity drivers.
- Data Normalization : Control for variables like solubility (logP) and purity (HPLC >95%) .
- Data Table :
| Analog | Pyridine Substitution | Bioactivity (IC₅₀, μM) | Reference |
|---|---|---|---|
| 6-Methyl | 6-CH₃ | 12.3 ± 1.5 | |
| 5-Methyl | 5-CH₃ | 45.7 ± 3.2 | |
| 4-Methoxy | 4-OCH₃ | >100 |
Q. How does the substitution pattern on the pyridine ring affect the compound’s reactivity and interactions?
- Methodological Answer : Electron-donating groups (e.g., 6-CH₃) increase pyridine ring electron density, enhancing nucleophilic aromatic substitution. Conversely, electron-withdrawing groups (e.g., 4-NO₂) reduce reactivity but improve binding to hydrophobic enzyme pockets. Steric effects from 6-CH₃ limit access to planar active sites .
Q. What computational methods predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases). Validate with MD simulations to assess binding stability .
- QSAR Models : Use descriptors like polar surface area and H-bond donors to predict activity across analogs .
- Data Table :
| Target Protein | Docking Score (kcal/mol) | Experimental IC₅₀ (μM) | Reference |
|---|---|---|---|
| Kinase A | -9.2 | 15.1 | |
| Enzyme B | -7.8 | 42.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
